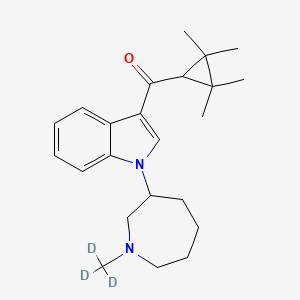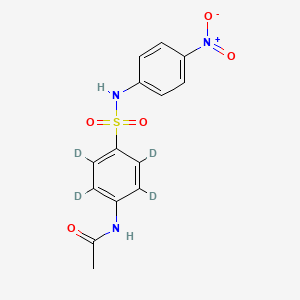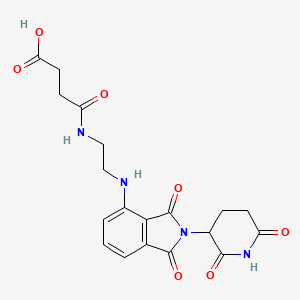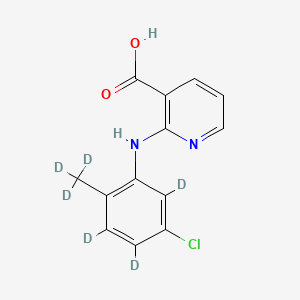
p-Chlonixin-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Chlonixin-d6: is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) clonixin. It is chemically known as 2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid-d6. The compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as pharmacokinetics and metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlonixin-d6 involves the incorporation of deuterium atoms into the clonixin molecule. The general synthetic route includes:
Starting Material: The synthesis begins with the commercially available 3-chloro-2-methylaniline.
Deuteration: The hydrogen atoms in the starting material are replaced with deuterium atoms using deuterated reagents.
Coupling Reaction: The deuterated aniline is then coupled with pyridine-3-carboxylic acid under specific reaction conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of 3-chloro-2-methylaniline are deuterated using deuterated reagents.
Optimization: Reaction conditions are optimized to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: p-Chlonixin-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its amine derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Chlonixin-d6 is used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: In biological research, it is used to trace metabolic pathways and understand the biotransformation of clonixin in the body.
Medicine: The compound aids in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of clonixin.
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for drug testing and quality control.
Wirkmechanismus
The mechanism of action of p-Chlonixin-d6 is similar to that of clonixin. It functions by inhibiting cyclooxygenase enzymes 1 and 2, leading to a reduction in prostaglandin production. This results in anti-inflammatory, analgesic, and antipyretic effects. The deuterium atoms in this compound do not alter its mechanism but provide a means to study its pharmacokinetics more precisely.
Vergleich Mit ähnlichen Verbindungen
Clonixin: The non-deuterated form of p-Chlonixin-d6.
Diclofenac: Another NSAID with a similar mechanism of action.
Ibuprofen: A widely used NSAID with comparable anti-inflammatory properties.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for more detailed and accurate studies in pharmacokinetics and metabolic pathways. This isotopic labeling provides a distinct advantage in research applications compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C13H11ClN2O2 |
|---|---|
Molekulargewicht |
268.73 g/mol |
IUPAC-Name |
2-[3-chloro-2,4,5-trideuterio-6-(trideuteriomethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-4-5-9(14)7-11(8)16-12-10(13(17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H,17,18)/i1D3,4D,5D,7D |
InChI-Schlüssel |
TUBJXQUGYCLPGM-VQMZQCFLSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])NC2=C(C=CC=N2)C(=O)O)[2H])Cl)[2H] |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC2=C(C=CC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


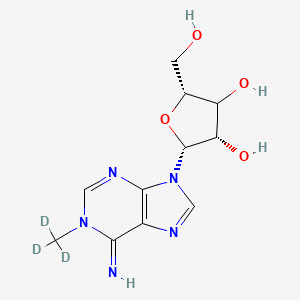

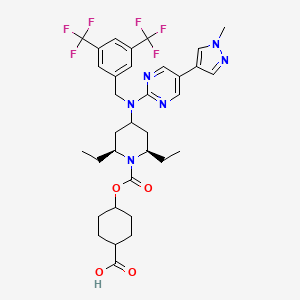

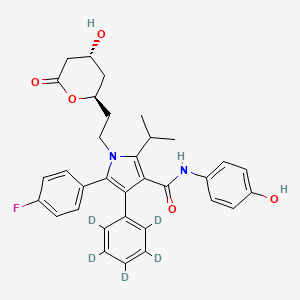


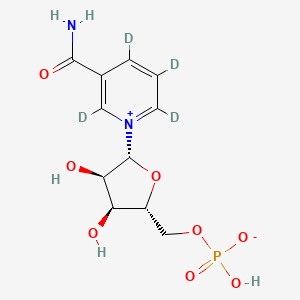
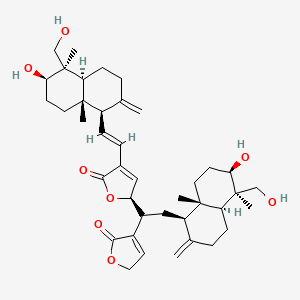
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)

